4-Ethyl-1-thia-4,8-diazaspiro[4.5]decan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-1-thia-4,8-diazaspiro[4.5]decan-3-one is a heterocyclic compound that has garnered attention due to its potential pharmacological properties. This compound belongs to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom. The presence of sulfur and nitrogen atoms in its structure contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-1-thia-4,8-diazaspiro[4.5]decan-3-one typically involves a multi-step process. One common method includes the one-pot three-component condensation of N-benzylpiperidone, an appropriate amine, and thioglycolic acid in toluene under reflux conditions using a Dean-Stark trap to remove water . This method allows for the efficient formation of the spiro compound with good yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-1-thia-4,8-diazaspiro[4.5]decan-3-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions, particularly at the nitrogen atoms, leading to the formation of secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrogen and sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, secondary amines, tertiary amines, and various substituted derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
4-Ethyl-1-thia-4,8-diazaspiro[4.5]decan-3-one has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex spiro compounds and heterocycles.
Biology: The compound has shown potential as an anti-ulcer agent, with activity comparable to omeprazole.
Industry: The compound’s unique structure makes it a candidate for the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-Ethyl-1-thia-4,8-diazaspiro[4.5]decan-3-one involves its interaction with specific molecular targets and pathways. For instance, as an anti-ulcer agent, it is believed to inhibit the secretion of gastric acid by blocking the proton pump in the stomach lining . This action reduces the acidity in the stomach, thereby promoting the healing of ulcers.
Comparison with Similar Compounds
Similar Compounds
1-Thia-4,8-diazaspiro[4.5]decan-3-one: This compound shares a similar core structure but lacks the ethyl group at the 4-position.
2,8-Diazaspiro[4.5]decan-1-one: Another spiro compound with a different substitution pattern, showing distinct biological activities.
Uniqueness
4-Ethyl-1-thia-4,8-diazaspiro[4.5]decan-3-one stands out due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This subtle structural difference can lead to variations in its pharmacokinetic and pharmacodynamic properties, making it a unique candidate for further research and development.
Properties
Molecular Formula |
C9H16N2OS |
---|---|
Molecular Weight |
200.30 g/mol |
IUPAC Name |
4-ethyl-1-thia-4,8-diazaspiro[4.5]decan-3-one |
InChI |
InChI=1S/C9H16N2OS/c1-2-11-8(12)7-13-9(11)3-5-10-6-4-9/h10H,2-7H2,1H3 |
InChI Key |
VIGNAXBSFSLMOB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)CSC12CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.